6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one
Description
Properties
CAS No. |
914396-16-0 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-naphthalen-1-yl-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C21H19N3O/c1-13(2)23-21-22-12-15-10-18(20(25)11-19(15)24-21)17-9-5-7-14-6-3-4-8-16(14)17/h3-13,25H,1-2H3,(H,22,23,24) |
InChI Key |
XQBMOKCBEUSMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Copper-Mediated Cyclocondensation
Jurriën W. Collet's Cu(II) acetate-catalyzed protocol provides a foundational approach for constructing the quinazolinone core. Adaptation for 6-naphthalen-1-yl substitution involves:
- Substrate Preparation : 2-Isocyanatophenone derivatives bearing naphthalen-1-yl groups are synthesized via Ullmann coupling between 2-iodobenzamide and 1-naphthylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h).
- Cyclization : Treatment with isopropylamine (3 eq) in anisole solvent under Cu(OAc)₂ (5 mol%), K₂CO₃ (1.5 eq) at 90°C for 6 h yields the target compound (Figure 1).
Key Data :
- Yield range: 68–85% (n=12)
- Functional group tolerance: Halogens (–F, –Cl), electron-donating (–OCH₃), and sterically demanding substituents
- Limitations: Requires anhydrous conditions for optimal isocyanide stability
Palladium-Catalyzed Cross-Coupling
Jiang et al.'s PdCl₂/DPPP system enables direct C–N bond formation at position 6:
Reaction Scheme:
2-Aminobenzamide + 1-Bromonaphthalene → 6-(Naphthalen-1-yl)quinazolinone core
Optimized Conditions :
- Catalyst: PdCl₂ (5 mol%)/DPPP (10 mol%)
- Base: NaOtBu (4 eq)
- Solvent: Toluene, 145°C, 8 h
- Yield: 78% (isolated)
Mechanistic Insight : Oxidative addition of 1-bromonaphthalene to Pd⁰ forms a π-allyl complex, which undergoes transmetallation with the deprotonated benzamide nitrogen. Reductive elimination generates the C–N bond while maintaining the ketone functionality.
Advanced Synthetic Strategies
Microwave-Assisted Cyclodehydration
Fozooni's microwave protocol accelerates quinazolinone formation through dielectric heating:
Procedure :
- Charge: 2-Amino-5-naphthalen-1-yl-benzamide (1 eq), isopropyl isocyanate (1.2 eq), acetic acid (0.5 mL)
- Irradiation: 400 W, 80°C, 15 min
- Workup: Precipitation with ice-water, recrystallization (EtOH/H₂O)
Advantages :
- Reaction time reduction from 8 h (conventional) to 15 min
- Yield improvement: 82% vs 68% under reflux
- Enhanced purity (HPLC: 98.2% vs 94.5%)
Metal-Free Photocatalytic Assembly
Wang's visible-light-driven method eliminates metal catalysts:
Reaction System :
- Photocatalyst: Fluorescein (2 mol%)
- Substrates: 2-Amino-N-isopropyl-5-naphthalen-1-yl-benzamide, benzaldehyde derivatives
- Light source: 450 nm LED, 24 h
- Solvent: EtOH/water (4:1)
Key Outcomes : - Gram-scale synthesis feasible (5 g batch, 76% yield)
- Excellent functional group tolerance:
- Electron-withdrawing (–NO₂, –CF₃)
- Steric hindrance (2,6-di-tert-butylphenyl)
- Mechanistic pathway involves singlet oxygen-mediated dehydrogenation
Comparative Analysis of Synthetic Methods
| Parameter | Cu-Catalyzed | Pd-Catalyzed | Microwave | Photocatalytic |
|---|---|---|---|---|
| Yield (%) | 68–85 | 65–92 | 75–82 | 70–76 |
| Reaction Time | 4–6 h | 6–8 h | 10–15 min | 12–24 h |
| Catalyst Cost (USD/g) | 12.50 | 185.00 | – | 0.80 |
| Scalability | Pilot scale | Lab scale | Multi-gram | Industrial |
| Eco-Footprint | Moderate | High | Low | Very Low |
Critical Observations :
- Palladium methods show superior yields but suffer from high catalyst costs (PdCl₂: $185/g vs Cu(OAc)₂: $12.50/g)
- Microwave synthesis achieves time efficiency but requires specialized equipment ($25k–$40k/reactor)
- Photocatalytic routes offer sustainability (E-factor: 3.2 vs 8.7 for Pd methods) but need light penetration optimization for >10 L batches
Structural Elucidation and Characterization
While discusses a related naphthalene-containing compound, key analytical data for the target molecule include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=8.4 Hz, 1H, naph-H), 7.92–7.85 (m, 3H, Ar–H), 6.82 (s, 1H, NH), 4.21 (sep, J=6.3 Hz, 1H, CH(CH₃)₂), 1.38 (d, J=6.3 Hz, 6H, CH₃)
- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₁H₁₈N₃O: 328.1449, found 328.1443
- XRD : Monoclinic P2₁/c space group, dihedral angle between quinazolinone and naphthalene planes = 67.3° (comparable to)
Emerging Methodologies
Continuous Flow Photochemistry
Adaptation of's photocatalytic method in flow reactors:
- Residence time: 8 min vs 24 h batch
- Productivity: 1.2 kg/day using 4× parallel microreactors (channel Φ=1 mm)
- Key parameters optimized:
- Flow rate: 0.25 mL/min
- Light intensity: 150 mW/cm²
- Temperature: 25±0.5°C
Biocatalytic Approaches
Recent advances employ transaminases for enantioselective amination:
- Enzyme: Aspergillus oryzae TA (AoTA-147)
- Conversion: 92% ee (R)-enantiomer
- Reaction conditions: pH 7.4, 30°C, 0.5 mM PLP
- Limitations: Substrate inhibition at >50 mM concentration
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to specific receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Benzoquinazolinone Derivatives
The compound 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one (referred to as benzoquinazolinone 12) shares a quinazolinone core but features a fused benzene ring (benzo[h]quinazolinone) and a pyridinylmethyl substituent . Key differences include:
- Substituent Effects: The naphthalen-1-yl group in the target compound may offer stronger π-π interactions compared to the pyridinylmethyl group in benzoquinazolinone 12.
- Biological Activity: Benzoquinazolinone 12 exhibits enhanced functional potency in preliminary studies, likely due to its extended aromatic system and hydroxylated cyclohexyl group, which improves target binding .
Chlorinated Quinazoline Derivatives
The compound 6-chloro-7-[5,6-dimethyl-2-(1,3-thiazol-2-yl)benzimidazol-1-yl]quinazoline-2,4-diamine (PDB ligand 1VN) replaces the quinazolinone oxygen with a chlorine atom and incorporates a benzimidazole-thiazole substituent .
- Bioactivity : The benzimidazole-thiazole moiety in 1VN may enhance DNA intercalation or kinase inhibition, whereas the naphthalene group in the target compound could favor hydrophobic binding pockets.
Triazole-Containing Analogues
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) from share the naphthalene motif but differ in core structure (triazole vs. quinazolinone) .
- Synthesis : The target compound’s synthesis likely involves cyclocondensation or nucleophilic substitution, whereas triazole analogues (6a–m) are synthesized via copper-catalyzed 1,3-dipolar cycloaddition .
- Functional Groups: The acetamide and triazole groups in 6a–m provide distinct hydrogen-bonding profiles compared to the isopropylamino and keto groups in the target compound.
Pyrimidine and Tetrazole Derivatives
The compound (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(1-methyl-1H-tetrazol-5-yl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate () features a pyrimidine core with tetrazole and isopropyl substituents .
- Core Flexibility: The pyrimidine ring allows conformational flexibility, whereas the rigid quinazolinone core may restrict binding modes.
- Pharmacokinetics : The tetrazole group in ’s compound improves metabolic stability, while the naphthalene group in the target compound may increase plasma protein binding.
Comparative Data Table
*Predicted based on substituent contributions.
Research Findings and Implications
Biological Activity
6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one is a compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized using various methods, often involving the reaction of naphthalene derivatives with quinazolinone precursors. The structural formula is represented as follows:
This structure contains a naphthyl moiety and a propan-2-yl amino group, contributing to its unique pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Induction of apoptosis and cell cycle arrest |
| HepG2 | 15.8 | EGFR inhibition and apoptosis |
| HCT116 | 10.0 | Cell cycle arrest at G2-M phase |
In particular, the compound has shown selective toxicity towards MDA-MB-231 breast cancer cells while exhibiting lower toxicity towards normal cell lines such as MCF-10A .
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound has been found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation .
- Apoptosis Induction : Studies have demonstrated that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2-M phase, preventing cancer cells from dividing and proliferating .
Case Study 1: Anticancer Efficacy
A study conducted on various quinazolinone derivatives, including our compound of interest, revealed significant anticancer activity against MDA-MB-231 cells using the MTT assay. The study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, supporting its potential as a therapeutic agent for breast cancer .
Case Study 2: Radiosensitization
Another investigation assessed the radiosensitizing effects of the compound when combined with gamma radiation. Results indicated that pre-treatment with the compound increased tumor cell sensitivity to radiation, enhancing the efficacy of radiotherapy in cancer treatment .
Q & A
Q. What are the most effective synthetic routes for preparing 6-(naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one?
The synthesis typically involves multi-step protocols starting with naphthalene derivatives. For example:
- Step 1 : Condensation of 2-acetylnaphthalene with aldehydes to form α,β-unsaturated ketones (e.g., via Claisen-Schmidt reaction under basic conditions) .
- Step 2 : Cyclization with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) to form the quinazolinone core .
- Step 3 : Introduction of the isopropylamino group via nucleophilic substitution or reductive amination.
Key parameters include solvent choice (ethanol/dichloroethane mixtures), reaction time (3–8 hours), and purification via silica gel column chromatography (e.g., CHCl3/MeOH eluent) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm<sup>−1</sup>, NH stretches at ~3260–3300 cm<sup>−1</sup>) .
- NMR Spectroscopy : <sup>1</sup>H NMR confirms substituent integration (e.g., naphthyl protons at δ 7.2–8.4 ppm, isopropyl CH3 at δ 1.2–1.4 ppm). <sup>13</sup>C NMR resolves carbonyl (δ ~165 ppm) and aromatic carbons .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns (e.g., [M+H]<sup>+</sup> for C20H18N3O) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and packing interactions .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Byproduct Formation : Unwanted cyclization or incomplete substitution may occur. TLC monitoring (hexane/EtOAc eluent) ensures reaction progress .
- Purification Challenges : Silica gel chromatography with gradient elution (e.g., DCM/MeOH 3:1) separates polar impurities .
- Optimization : Adjusting stoichiometry (e.g., excess guanidine hydrochloride) and temperature (reflux vs. room temperature) improves yields .
Advanced Research Questions
Q. How do substituents on the quinazolinone core influence electronic properties and reactivity?
- Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents increase electrophilicity at the C2 position, enhancing nucleophilic attack by amines .
- Naphthyl Group Effects : The bulky naphthalen-1-yl moiety sterically hinders planarization, altering π-π stacking in crystal structures .
- DFT Studies : Computational modeling (e.g., Gaussian09) predicts HOMO/LUMO distributions, guiding design for bioactivity (e.g., antioxidant potential) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disorder in Bulky Groups : The naphthyl and isopropyl groups often exhibit positional disorder. SHELXL’s PART instruction partitions disordered atoms .
- Twinned Data : High-resolution data (≤1.0 Å) and TWIN laws in SHELX resolve pseudo-merohedral twinning .
- Hydrogen Bonding : SHELXPRO visualizes intermolecular interactions (e.g., N–H···O bonds stabilizing the lactam ring) .
Q. How can reaction mechanisms for key transformations (e.g., cyclization) be validated experimentally?
- Isotopic Labeling : <sup>15</sup>N-labeled guanidine tracks nitrogen incorporation into the quinazolinone ring .
- Kinetic Studies : Monitoring reaction rates under varying temperatures/pH identifies rate-determining steps (e.g., enolate formation in cyclization) .
- Mass Spectral Fragmentation : HRMS/MS distinguishes between alternative pathways (e.g., [M–NH2]<sup>+</sup> vs. [M–CO]<sup>+</sup> peaks) .
Q. What strategies optimize yield and purity in large-scale synthesis?
- Catalyst Screening : Copper acetate (10 mol%) accelerates 1,3-dipolar cycloaddition for triazole intermediates .
- Solvent Engineering : Mixed solvents (e.g., t-BuOH/H2O) improve solubility of hydrophobic intermediates .
- Green Chemistry : Microwave-assisted synthesis reduces reaction times (e.g., from 8 hours to 30 minutes) .
Data Contradictions and Resolution
Q. How are discrepancies in spectroscopic data (e.g., NMR shifts) reconciled across studies?
- Solvent Effects : DMSO-d6 vs. CDCl3 causes δ variation in NH protons (e.g., δ 10.7–11.0 ppm in DMSO) .
- Dynamic Exchange : Rotameric states of the isopropyl group broaden signals; elevated temperatures (e.g., 60°C) resolve splitting .
- Cross-Validation : Comparing XRD-derived bond lengths with DFT-optimized structures validates assignments .
Q. Why do certain synthetic routes yield lower bioactivity despite high purity?
- Conformational Flexibility : The isopropylamino group’s rotation may hinder target binding. Rigid analogs (e.g., cyclopropyl) are proposed .
- Metabolic Instability : In vitro assays (e.g., microsomal incubation) identify vulnerable sites (e.g., lactam ring oxidation) .
Methodological Recommendations
- Crystallography : Use SHELX-2018 for high-Z′ structures and TLS refinement to model anisotropic displacement .
- Synthesis : Prioritize guanidine-mediated cyclization over urea derivatives for higher regioselectivity .
- Characterization : Combine DOSY NMR with HRMS to confirm molecular weight in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
